7-Methoxyflavone 7-Methoxyflavone 7-Methoxyflavone is a member of flavonoids and an ether.
7-Methoxyflavone is a natural product found in Conchocarpus heterophyllus, Pimelea simplex, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 22395-22-8
VCID: VC21346193
InChI: InChI=1S/C16H12O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3
SMILES: COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol

7-Methoxyflavone

CAS No.: 22395-22-8

Cat. No.: VC21346193

Molecular Formula: C16H12O3

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxyflavone - 22395-22-8

CAS No. 22395-22-8
Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
IUPAC Name 7-methoxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C16H12O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3
Standard InChI Key QKNDCRMJDZLFEG-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3

Chemical Structure and Classification

7-Methoxyflavone (CAS No. 22395-22-8) is classified as a member of flavonoids and an ether according to the Chemical Entities of Biological Interest (ChEBI) database . The compound features a basic flavone structure with a methoxy group (-OCH3) at the 7-position. Its molecular formula is C16H12O3 with a molecular weight of 252.26 . The compound is also known by several synonyms including 7-methoxy-2-phenyl-chromone and 7-methoxy-2-phenylchromen-4-one .

Physical and Chemical Properties

7-Methoxyflavone possesses distinct physical and chemical properties that influence its biological activity and applications. The compound typically appears as a white to light yellow powder or crystalline substance with specific melting and boiling points .

Table 1: Physical and Chemical Properties of 7-Methoxyflavone

PropertyValue
Melting point110-112 °C (literature)
Boiling point421.2±45.0 °C (Predicted)
Density1.240±0.06 g/cm³ (20 °C, 760 Torr)
LogP3.470 (estimated)
FormPowder to crystal
ColorWhite to light yellow
Molecular Weight252.26

Solubility Profile

The solubility characteristics of 7-Methoxyflavone are important considerations for both research applications and potential therapeutic formulations.

Table 2: Solubility of 7-Methoxyflavone in Various Solvents

SolventSolubility
Dimethylformamide (DMF)30 mg/ml
Dimethyl sulfoxide (DMSO)15 mg/ml
Ethanol5 mg/ml

7-Methoxyflavone should be stored sealed in dry conditions at room temperature to maintain stability .

Biological Activities and Mechanisms

Aromatase Inhibition

One of the most significant biological activities of 7-Methoxyflavone is its potent aromatase inhibition. The compound binds reversibly with aromatase, an enzyme that catalyzes the conversion of androgens (testosterone) to estrogens . Research has demonstrated that 7-Methoxyflavone inhibits aromatase with an IC50 value of 1.9 μM in cell-free assays, indicating strong potency .

Anti-inflammatory and Immunomodulatory Effects

7-Methoxyflavone has demonstrated inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production, reducing it by 17.74% in RAW 264.7 macrophages at a concentration of 20 μM . This suggests potential anti-inflammatory properties that could be valuable for therapeutic applications.

Receptor Activation

Studies have shown that 7-Methoxyflavone activates androgen and/or glucocorticoid receptor transcriptional activity in reporter assays . This receptor interaction may contribute to its hormonal effects and potential therapeutic applications.

Antinociceptive Properties

Research has demonstrated that 7-Methoxyflavone possesses antinociceptive effects in animal models. Specifically, it has shown efficacy in the acetic acid-induced writhing test in mice with an ED50 value of 82.5 μmol/kg . These findings suggest potential applications in pain management.

Research Findings and Transformations

Microbial Transformations

Research has investigated the microbial transformations of 7-Methoxyflavone and related compounds. One study demonstrated the biotransformation of 7-methoxyflavanone into two products: (+)-2,4-trans-7-methoxyflavan-4-ol and 4'-hydroxy-7-methoxyflavone .

The transformation yields were relatively low, with (+)-2,4-trans-7-methoxyflavan-4-ol produced at 4.9% yield (4.9 mg/100 mg of substrate) and 4'-hydroxy-7-methoxyflavone at 2.3% yield (2.3 mg/100 mg of substrate) after 9 days of biotransformation .

Spectroscopic Properties

The spectroscopic properties of 7-Methoxyflavone and its derivatives provide important information for identification and characterization in research settings.

Table 3: UV-Vis Spectroscopic Properties of 7-Methoxyflavone and Related Compounds

Compound1st band2nd band3rd band
λ max [nm]log ελ max [nm]log ελ max [nm]log ε
7-Methoxyflavanone2354.182734.193103.89
4'-Hydroxy-7-methoxyflavone2344.372764.583094.29

This data indicates that 4'-Hydroxy-7-methoxyflavone demonstrates higher molar absorption coefficient values compared to 7-Methoxyflavanone, particularly in the second and third absorption bands .

Antioxidant Properties

Research has evaluated the antioxidant activity of 7-Methoxyflavone and its derivatives using DPPH radical scavenging assays. The IC50 values (concentration required to reduce the initial DPPH concentration by 50%) provide a measure of antioxidant potency.

Table 4: Antioxidant Activity (DPPH Radical Scavenging) of 7-Methoxyflavone and Derivatives

CompoundIC50 (± SD) [μM]
7-Methoxyflavanone9.50 (± 0.03)
4'-Hydroxy-7-methoxyflavone7.66 (± 0.05)
2,4-trans-7-Methoxyflavan-4-ol8.42 (± 0.06)

The data indicates that hydroxylation at the 4' position, as seen in 4'-Hydroxy-7-methoxyflavone, enhances antioxidant activity compared to the parent compound .

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